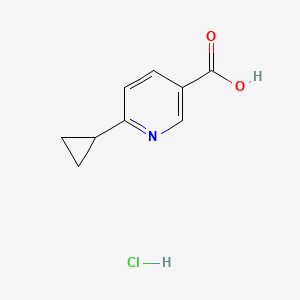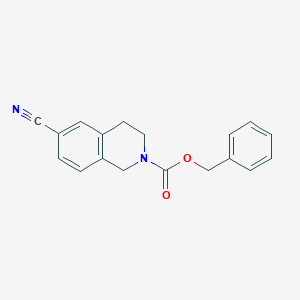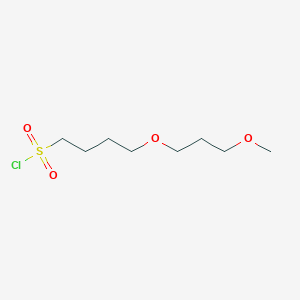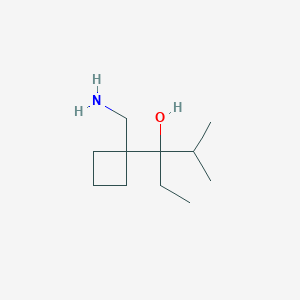
4-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-Imidazol-1-yl)-2-methyl-2-(propylamino)butanoic acid is an organic compound that features an imidazole ring, a methyl group, and a propylamino group attached to a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)-2-methyl-2-(propylamino)butanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Butanoic Acid Backbone: The imidazole ring is then attached to a butanoic acid backbone through a nucleophilic substitution reaction.
Introduction of the Methyl and Propylamino Groups: The methyl and propylamino groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
4-(1H-Imidazol-1-yl)-2-methyl-2-(propylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides for alkylation reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated imidazole derivatives.
科学研究应用
4-(1H-Imidazol-1-yl)-2-methyl-2-(propylamino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 4-(1H-Imidazol-1-yl)-2-methyl-2-(propylamino)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
相似化合物的比较
Similar Compounds
4-(1H-Imidazol-1-yl)butanoic acid: Similar structure but lacks the methyl and propylamino groups.
4-(1H-Imidazol-1-yl)phenyl)-2,4-dioxo-butanoic acid: Contains a phenyl group instead of a butanoic acid backbone.
2-{[3-(1H-Imidazol-1-yl)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid: Contains additional functional groups and a more complex structure.
Uniqueness
4-(1H-Imidazol-1-yl)-2-methyl-2-(propylamino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC 名称 |
4-imidazol-1-yl-2-methyl-2-(propylamino)butanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-3-5-13-11(2,10(15)16)4-7-14-8-6-12-9-14/h6,8-9,13H,3-5,7H2,1-2H3,(H,15,16) |
InChI 键 |
IHNLSFUGPXYIOE-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(C)(CCN1C=CN=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride](/img/structure/B13487404.png)

![2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid](/img/structure/B13487423.png)
![rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13487424.png)


![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole](/img/structure/B13487452.png)
![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13487458.png)



